molecular formula C13H10FN3O4 B12383641 (Z)-4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid

(Z)-4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid

Cat. No.: B12383641
M. Wt: 291.23 g/mol
InChI Key: ZBXIEOCLJXJXKL-POHAHGRESA-N
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Description

(Z)-4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, a triazole ring, and a hydroxy-oxobutenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne. For example, 4-fluorophenyl azide can react with 5-methyl-1-pentyne under copper-catalyzed conditions to form the triazole ring.

    Introduction of the Hydroxy-oxobutenoic Acid Moiety: The triazole intermediate can then be reacted with a suitable precursor, such as ethyl acetoacetate, under basic conditions to introduce the hydroxy-oxobutenoic acid moiety.

    Final Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale purification methods such as continuous chromatography may be employed to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-2,4-dioxobutanoic acid.

    Reduction: Formation of 4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-hydroxybutanoic acid.

    Substitution: Formation of derivatives with substituted groups on the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used as a probe to study enzyme activity and protein interactions. Its triazole ring and fluorophenyl group make it a useful tool for investigating biological processes at the molecular level.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases, and it is studied for its potential as a drug candidate.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced performance in various applications, such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (Z)-4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid involves its interaction with specific molecular targets. The triazole ring and fluorophenyl group can interact with enzymes and receptors, modulating their activity. The hydroxy-oxobutenoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-4-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid
  • (Z)-4-[1-(4-bromophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid
  • (Z)-4-[1-(4-methylphenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid

Uniqueness

(Z)-4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its analogs with different substituents.

Properties

Molecular Formula

C13H10FN3O4

Molecular Weight

291.23 g/mol

IUPAC Name

(Z)-4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid

InChI

InChI=1S/C13H10FN3O4/c1-7-12(10(18)6-11(19)13(20)21)15-16-17(7)9-4-2-8(14)3-5-9/h2-6,18H,1H3,(H,20,21)/b10-6-

InChI Key

ZBXIEOCLJXJXKL-POHAHGRESA-N

Isomeric SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)/C(=C/C(=O)C(=O)O)/O

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=CC(=O)C(=O)O)O

Origin of Product

United States

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